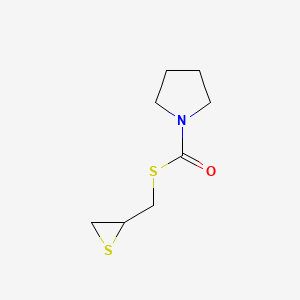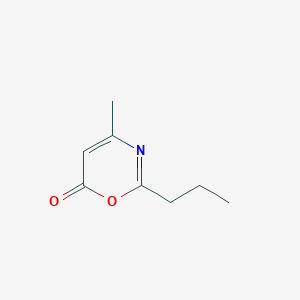
Pentamethyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentamethyl-lambda~5~-phosphane is a compound in the organophosphorus chemistry domain, characterized by a pentavalent phosphorus atom. This compound is part of the phosphorane family, which generally have the formula PR₅ and adopt a trigonal bipyramidal molecular geometry . The unique structure and properties of this compound make it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
The synthesis of pentamethyl-lambda~5~-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing various phosphines. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield required for commercial applications.
Análisis De Reacciones Químicas
Pentamethyl-lambda~5~-phosphane undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with oxidizing agents to form phosphine oxides or with reducing agents to revert to lower oxidation states . Common reagents used in these reactions include halogens, oxygen, and various metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various phosphine derivatives and oxides.
Aplicaciones Científicas De Investigación
Pentamethyl-lambda~5~-phosphane has numerous applications in scientific research. In chemistry, it is used as a ligand in transition metal catalysis and organocatalysis . Its unique structure allows for the tuning of its properties to suit specific catalytic processes. In biology and medicine, phosphine derivatives are explored for their potential therapeutic applications, including as intermediates in drug synthesis . Industrially, this compound is used in the production of materials with specific optical and electronic properties .
Mecanismo De Acción
The mechanism of action of pentamethyl-lambda~5~-phosphane involves its ability to form stable complexes with various metal ions. This property is crucial in its role as a ligand in catalytic processes, where it facilitates the formation and stabilization of reactive intermediates . The molecular targets and pathways involved in its action depend on the specific application, but they generally include interactions with metal centers and participation in redox reactions.
Comparación Con Compuestos Similares
Pentamethyl-lambda~5~-phosphane can be compared to other phosphoranes, such as pentaphenylphosphorane and pentaalkoxyphosphoranes . While these compounds share a similar pentavalent phosphorus core, their substituents and resulting properties differ. This compound is unique due to its specific methyl substituents, which influence its reactivity and stability. Other similar compounds include various phosphine oxides and sulfides, which are used as intermediates in the synthesis of more complex organophosphorus compounds .
Propiedades
Número CAS |
113848-99-0 |
|---|---|
Fórmula molecular |
C5H15P |
Peso molecular |
106.15 g/mol |
Nombre IUPAC |
pentamethyl-λ5-phosphane |
InChI |
InChI=1S/C5H15P/c1-6(2,3,4)5/h1-5H3 |
Clave InChI |
VZOBZUHFFRKNNU-UHFFFAOYSA-N |
SMILES canónico |
CP(C)(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



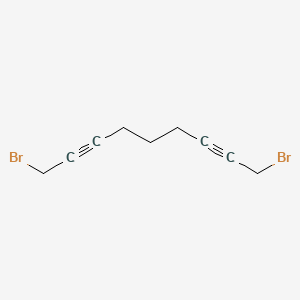


![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
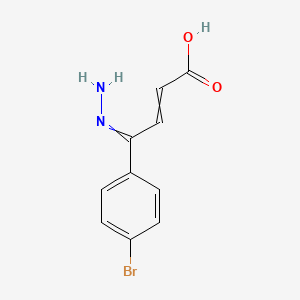
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
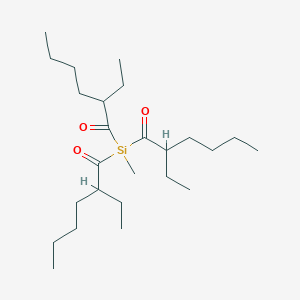
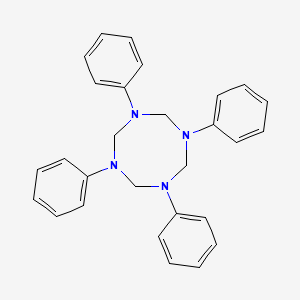

![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)
